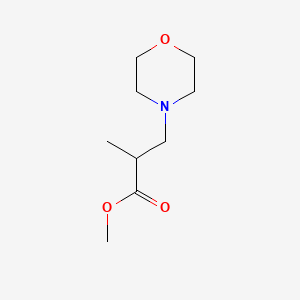

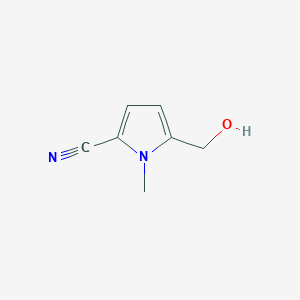

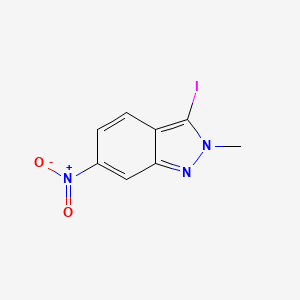

5-(羟甲基)-1-甲基-1H-吡咯-2-腈

描述

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .

Synthesis Analysis

The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . The reaction pathways include a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

The chemical reactions of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile involve the formation of humins through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a pronounced effect on bladder function. The main effects of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure .科学研究应用

缓蚀剂

5-(羟甲基)-1-甲基-1H-吡咯-2-腈及其衍生物已显示出作为有效缓蚀剂的潜力。一项研究调查了 5-(苯硫基)-3H-吡咯-4-腈在盐酸中对低碳钢的吸附和抑制作用,突出了它们在保护金属表面免受腐蚀方面的用途。这些化合物,包括 2-氨基-3-甲基-3-苯基-5-(苯硫基)-3H-吡咯-4-腈等变体,充当阳极型缓蚀剂,展示了它们在工业应用中防止材料降解的潜力 (Verma 等,2015)。

新型孕激素受体调节剂

对新型非甾体孕激素受体调节剂的研究导致了 5-(4-(3-羟基)-4-甲基-2-氧代-2,4-二氢-1H-苯并[d]恶嗪-6-基)-1H-吡咯-2-腈等化合物的开发。此类化合物是通过复杂的化学过程合成的,包括格氏试剂加成和铃木偶联,在避孕、子宫肌瘤、子宫内膜异位症和某些乳腺癌等女性健康状况中具有潜在应用 (肖永梅,2013)。

抗菌剂

含有 5-(羟甲基)-1-甲基-1H-吡咯-2-腈部分的化合物已被探索其抗菌特性。一项关于超声合成含六氢喹啉和吡咯部分的新型杂环的研究证明了这些化合物对各种细菌(包括革兰氏阳性和革兰氏阴性菌株)的潜力。这项研究为开发新的抗菌药物和治疗方法打开了大门 (Vazirimehr 等,2017)。

激酶抑制剂用于癌症治疗

BMS-986236 等激酶抑制剂的可扩展合成,它结合了吡咯-腈结构,展示了这些化合物在癌症治疗中的应用。这些抑制剂靶向参与癌细胞增殖和存活的特定激酶,提供了一条开发更有效癌症治疗方法的途径,且副作用可能更少 (Arunachalam 等,2019)。

杀虫和杀螨特性

将新型吡咯衍生物作为针对棉叶虫等害虫的潜在杀虫剂的研究显示出有希望的结果。从吡咯-腈骨架合成的化合物表现出高生物功效,突出了它们在开发用于农业的新型、更有效的杀虫剂方面的潜力 (Abdelhamid 等,2022)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as tolterodine, act onmuscarinic receptors . These receptors play a crucial role in various physiological functions, including urinary bladder contraction .

Biochemical Pathways

It’s known that similar compounds like tolterodine and its active metabolite, 5-hydroxymethyltolterodine, affect thecholinergic muscarinic receptors . The antagonism of these receptors leads to the inhibition of bladder contraction .

Pharmacokinetics

For similar compounds like tolterodine, after oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of tolterodine .

Action Environment

It’s known that environmental factors, including exposure to exogenous chemicals, stress, altered diet, and exercise, are all associated with variations in similar compounds .

安全和危害

The safety data sheet for 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile indicates that it is a combustible liquid that causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition .

未来方向

The future directions of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile research include the development of paired electrolysis in 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile valorization . Another promising direction is the synthesis of value-added commercial and potential chemicals such as 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-diformylfuran (DFF) .

属性

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHWOAPQICOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627740 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

CAS RN |

203792-35-2 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)